molecular formula C17H18ClN3O4S B565897 利伐沙班 M6 CAS No. 936232-22-3

利伐沙班 M6

货号 B565897
CAS 编号: 936232-22-3
分子量: 395.858
InChI 键: SHYGJDDTGJVQSP-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rivaroxaban is an oral anticoagulant that is the first available orally active direct inhibitor of factor Xa . It is used to treat and prevent deep venous thrombosis (DVT), a condition in which harmful blood clots form in the blood vessels of the legs .


Synthesis Analysis

Two new Rivaroxaban crystalline forms have been reported and characterized by the single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis, and differential scanning calorimetry (TGA/DSC), which are synthesized with formic acid and acetic acid . An efficient synthesis of rivaroxaban has been accomplished, which delivers a short synthetic sequence containing five successive reactions from 4-morpholinoaniline (3) and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (4) with an overall yield of 44% .


Molecular Structure Analysis

Rivaroxaban is a small-molecule oxazolidinone derivative . The molecular formula of Rivaroxaban is C19H18ClN3O5S and the molecular weight is 435.88 .


Chemical Reactions Analysis

Rivaroxaban is a novel oral anticoagulant (NOAC) drug. It has several FDA-approved and off-label clinical uses . The major analytical methodology for the determination of Rivaroxaban is reverse-phase HPLC coupled with UV detection and LC-MS/MS .


Physical And Chemical Properties Analysis

Two new Rivaroxaban crystalline forms are reported and characterized by the single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis, and differential scanning calorimetry (TGA/DSC), which are synthesized with formic acid and acetic acid .

科学研究应用

实验室评估和凝血监测

利伐沙班可预测的药代动力学和药效学促进了固定剂量方案,无需常规凝血监测。然而,在需要评估利伐沙班暴露的情况下,可以使用抗因子 Xa 显色法,但要考虑进食后采血的时间,并了解血浆水平并不直接表示抗凝活性的强度 (Samama 等人,2013)

利伐沙班的分析方法

对用于量化各种介质中利伐沙班浓度的分析方法的研究突出了反相高效液相色谱结合紫外检测和液相色谱-串联质谱作为主要技术。这对血浆样品特别有益,文献为研究人员应用或修改方法以进行进一步研究提供了基础 (Reçber 等人,2020)

药理特性和药物相互作用

利伐沙班的吸收很快,在给药后 2-4 小时内达到血浆浓度峰值。其高口服生物利用度 (80-100%) 和中等的药代动力学变异性使其成为抗血栓疗法研究的有吸引力的课题。研究表明,根据药理学数据制定的给药方案可以平衡疗效和出血风险,突出了对肾功能受损患者进行剂量调整的必要性 (Kvasnička 等人,2017)

利伐沙班在静脉血栓栓塞 (VTE) 预防中的作用

在骨科环境中,与依诺肝素等传统抗凝剂相比,利伐沙班在预防髋关节和膝关节置换术后 VTE 方面显示出卓越的疗效。该药的安全概况、没有显着的心血管或肝脏影响,并且没有统计学上的重大出血增加,使其成为抗血栓疗法持续研究的焦点 (Kwong,2011)

临床开发和给药方案

利伐沙班用于各种适应症(包括手术后 VTE 预防、VTE 治疗和继发性预防以及房颤中风预防)的开发是由广泛的临床开发计划指导的。该计划结合了 II 期试验和药代动力学模型,支持为大多数获批的临床适应症选择每日一次的方案,强调了针对不同应用的给药频率的定制方法 (Kubitza 等人,2016)

安全和危害

Rivaroxaban may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

未来方向

Rivaroxaban has been approved for use in several thromboembolic disorders, such as the prevention of stroke and systemic embolism in adults with non-valvular atrial fibrillation and the prevention of recurrent deep vein thrombosis and pulmonary embolism in adult patients . The extensive clinical-development programme, which will enroll over 65,000 patients, is reviewed and covers the four completed studies for VTE prevention after elective hip or knee replacement; the completed and ongoing VTE treatment studies; and the three ongoing studies for stroke prevention in patients with atrial fibrillation, prevention of recurrent events in acute coronary syndromes and VTE prevention in patients with an acute medical illness .

属性

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYGJDDTGJVQSP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivaroxaban M6

CAS RN

936232-22-3
Record name 5-Chloro-N-(((5S)-3-(4-((2-hydroxyethyl)amino)phenyl)-2-oxo-5-oxazolidinyl)methyl)-2-thiophenecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936232223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLORO-N-(((5S)-3-(4-((2-HYDROXYETHYL)AMINO)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)-2-THIOPHENECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57733YY13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。